Thiazole, 5-ethyl-2-phenyl-
Description
General Academic Significance of the Thiazole (B1198619) Heterocycle in Organic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, represents a cornerstone scaffold in the field of organic and medicinal chemistry. analis.com.mybohrium.comkuey.net Its unique structural and electronic properties have established it as a "privileged scaffold," meaning it is frequently found in biologically active compounds and approved drugs. acs.org The presence of both a hydrogen-bond acceptor (the nitrogen atom) and a sulfur atom, which can engage in various non-covalent interactions, contributes to its ability to bind effectively to biological targets. researchgate.net
The academic significance of the thiazole nucleus is underscored by its presence in a variety of natural products, most notably thiamine (B1217682) (Vitamin B1), which is essential for crucial metabolic processes. analis.com.myresearchgate.net Beyond its natural occurrence, the thiazole framework is a versatile building block in synthetic chemistry, allowing for the creation of diverse molecular architectures through substitution at its C2, C4, and C5 positions. analis.com.my The reactivity of the thiazole ring is well-characterized; electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. researchgate.net
The widespread interest in thiazole chemistry stems from the vast array of pharmacological activities exhibited by its derivatives. These compounds have been extensively studied and have shown potential as:
Antimicrobial agents kuey.net
Anticancer agents bohrium.comtandfonline.com
Anti-inflammatory agents analis.com.mytandfonline.com
Antiviral agents researchgate.net
Anticonvulsant agents bohrium.com
Antioxidant agents globalresearchonline.net
This broad spectrum of activity ensures that the thiazole heterocycle remains a subject of intense academic and industrial research, with continuous efforts to synthesize and evaluate new derivatives for various therapeutic applications. kuey.net
Historical Context of 2,5-Disubstituted Thiazoles in Scholarly Literature
The synthesis of the thiazole ring dates back to the late 19th century, with the Hantzsch synthesis, discovered in 1887, being the most prominent and widely recognized method. researchgate.netencyclopedia.pubnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide, providing a direct route to various substituted thiazoles. encyclopedia.pubresearchgate.net While highly effective for producing 2,4-disubstituted and 2,4,5-trisubstituted thiazoles, the synthesis of specifically 2,5-disubstituted isomers has required distinct strategic approaches. nih.gov
Historically, several named reactions have been adapted or developed to yield the 2,5-disubstituted thiazole core. The Gabriel synthesis, for instance, involves the reaction of α-acylamino ketones with a thionating agent like phosphorus pentasulfide, leading to 2,5-disubstituted thiazoles. analis.com.mytandfonline.comglobalresearchonline.net Another classical approach is the Cook-Heilbron synthesis, which produces 5-aminothiazole derivatives that can be further modified. analis.com.myglobalresearchonline.net
Despite these methods, the scientific literature indicates that 2,5-disubstituted thiazoles have been reported less frequently than their 2,4-disubstituted counterparts. nih.gov Modern synthetic chemistry has introduced new methodologies to address this, including multicomponent reactions and catalyst-driven processes that offer greater control over regioselectivity and yield. researchgate.netrsc.org For example, a sequential, three-component reaction involving terminal alkynes, sulfonyl azides, and thionoesters has been developed to afford 2,5-disubstituted thiazoles in high yields. researchgate.net These advancements reflect an ongoing academic effort to build a comprehensive toolbox for the selective synthesis of every possible substitution pattern on the thiazole ring, driven by the unique biological profiles that different isomers can present.
Table 1: Key Historical Synthesis Methods for Thiazole Derivatives
| Synthesis Method | Reactants | Primary Product Type |
| Hantzsch Synthesis | α-Halocarbonyl compounds and Thioamides | 2,4-Disubstituted or 2,4,5-Trisubstituted Thiazoles |
| Gabriel Synthesis | α-Acylamino ketones and Phosphorus Pentasulfide | 2,5-Disubstituted Thiazoles |
| Cook-Heilbron Synthesis | α-Aminonitriles and Carbon Disulfide/Dithioacids | 5-Amino-2-substituted Thiazoles |
Rationale for Focused Investigation of Thiazole, 5-ethyl-2-phenyl- and its Analogues
The specific focus on the "Thiazole, 5-ethyl-2-phenyl-" scaffold and its derivatives in contemporary research is not arbitrary; it is driven by the discovery of potent and selective biological activity in closely related analogues. This structural motif serves as a core component in the design of novel therapeutic agents targeting specific enzymes implicated in metabolic diseases and cancer.
A significant driver for this research is the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making its inhibitors highly attractive candidates for treating type 2 diabetes and obesity. nih.gov Researchers have identified a series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as a novel class of potent PTP1B inhibitors. nih.gov In these studies, structure-activity relationship (SAR) analysis demonstrated that specific substitutions on the phenyl and carboxamide moieties of the core scaffold are crucial for inhibitory efficacy and cellular activity. nih.gov For instance, certain derivatives were shown to effectively increase the phosphorylation of the insulin receptor and Akt, leading to enhanced glucose uptake in cells. nih.gov
Furthermore, analogues of this scaffold have been investigated as inhibitors of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a phosphatase involved in cell growth and differentiation pathways, and its mutation or over-activity is linked to several types of cancer. nih.gov A series of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives were designed and synthesized, yielding compounds with significant SHP2 inhibitory activity. nih.gov Molecular modeling and simulation studies have been employed to understand the binding modes of these compounds, providing a rational basis for the design of even more potent inhibitors. nih.govtandfonline.com
The investigation of the "Thiazole, 5-ethyl-2-phenyl-" core and its analogues is therefore a clear example of scaffold-based drug discovery. The foundational structure provides a validated starting point, and focused chemical modifications allow researchers to fine-tune pharmacological properties to develop selective and effective inhibitors for critical disease targets.
Table 2: Investigated Biological Targets for 2-Phenyl-5-substituted Thiazole Analogues
| Compound Class | Target Enzyme | Therapeutic Area |
| 2-Ethyl-5-phenylthiazole-4-carboxamide derivatives | Protein Tyrosine Phosphatase 1B (PTP1B) | Type 2 Diabetes, Obesity |
| Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives | Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) | Cancer |
Structure
2D Structure
3D Structure
Properties
CAS No. |
10045-49-5 |
|---|---|
Molecular Formula |
C11H11NS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
5-ethyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C11H11NS/c1-2-10-8-12-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
InChI Key |
QRDONIWIOXKQKB-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(S1)C2=CC=CC=C2 |
Canonical SMILES |
CCC1=CN=C(S1)C2=CC=CC=C2 |
Synonyms |
5-Ethyl-2-phenylthiazole |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thiazole, 5 Ethyl 2 Phenyl and Analogues
Strategic Approaches to 2,5-Disubstituted Thiazole (B1198619) Ring Construction
The synthesis of 2,5-disubstituted thiazoles requires regioselective control to ensure the correct placement of the desired functional groups. Various classical and contemporary methods have been developed to achieve this, each with distinct advantages concerning substrate scope, reaction conditions, and efficiency.
The Hantzsch thiazole synthesis remains one of the most fundamental and reliable methods for constructing the thiazole ring. researchgate.netijpsjournal.com The classical approach involves the condensation of an α-haloketone with a thioamide. wikipedia.orgorganic-chemistry.org For the specific synthesis of 5-ethyl-2-phenyl-thiazole, this would involve the reaction between thiobenzamide (B147508) and an α-haloketone bearing an ethyl group, such as 1-chloro- or 1-bromo-2-butanone. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.
Modern variations of the Hantzsch synthesis have been developed to overcome limitations such as the instability of certain α-haloketone precursors and the often harsh reaction conditions. acs.org For instance, microwave-assisted synthesis has been shown to reduce reaction times and improve yields. acs.org Furthermore, alternative starting materials to α-haloketones, such as α-diazoketones or alkynyl(aryl)iodonium mesylates, have been employed to broaden the scope and functional group tolerance of the synthesis. organic-chemistry.orgpublish.csiro.au
| Precursor 1 (Thioamide) | Precursor 2 (α-Halo equivalent) | Product | Key Features |
| Thiobenzamide | 1-Bromo-2-butanone | Thiazole, 5-ethyl-2-phenyl- | Classical Hantzsch condensation. |
| Thioamides | α-Diazoketones | 2,5-Disubstituted Thiazoles | Metal-free synthesis catalyzed by acids like TfOH. organic-chemistry.org |
| Thiourea (B124793) | 2-Bromoacetophenones | 2-Amino-4-phenylthiazoles | Catalyst-free, solvent-free synthesis. organic-chemistry.org |
| Thioamide | Phenacyl Bromide | 2,4-Disubstituted Thiazoles | Used in microwave-assisted synthesis for rapid reaction times. acs.org |
One-pot procedures are highly valued in modern organic synthesis for their efficiency, reduced waste, and operational simplicity. Several such methods have been developed for the synthesis of substituted thiazoles. A notable approach involves a sequential copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with sulfonyl azides to form 1-sulfonyl-1,2,3-triazoles. organic-chemistry.orgacs.org These intermediates then react with thionoesters in the presence of a rhodium(II) catalyst to yield 2,5-disubstituted thiazoles. organic-chemistry.orgacs.orgthieme-connect.com This method is advantageous as it avoids the use of unstable α-haloaldehydes. organic-chemistry.org
Another efficient one-pot synthesis utilizes a gold(I)-catalyzed oxidation system. mdpi.com In this process, a terminal alkyne is oxidized to form a sulfonyloxymethyl ketone intermediate, which then reacts directly with a thioamide in the same reaction vessel to produce 2,4-disubstituted thiazoles at room temperature. mdpi.com While this yields a 2,4-substitution pattern, modifications to the starting materials could potentially afford the desired 2,5-disubstituted isomers. These methods often provide access to thiazole carboxylates, which are versatile intermediates that can be further derivatized. cbijournal.comtandfonline.com
| Method | Starting Materials | Catalyst/Reagents | Product Type |
| Sequential Cycloaddition | Terminal alkynes, Sulfonyl azides, Thionoesters | Copper(I) catalyst, Rhodium(II) catalyst | 2,5-Disubstituted Thiazoles organic-chemistry.orgacs.org |
| Gold-Catalyzed Oxidation | Terminal alkynes, Thioamides | Mor-DalPhosAuOMs, N-Oxide | 2,4-Disubstituted Thiazoles mdpi.com |
| Base-Induced Cyclization | Active methylene (B1212753) isocyanides, Methyl dithiocarboxylates | Sodium Hydride (NaH) in DMF | 4,5-Disubstituted Thiazoles organic-chemistry.org |
Photochemical methods offer a unique and mild approach to synthesizing heterocyclic compounds by accessing excited states that can undergo novel rearrangements. researchgate.netrepec.org A key photochemical route to thiazoles involves the photolysis of isoxazole-derived precursors. rsc.org For example, N-thioacylisoxazol-5(2H)-ones, upon photochemical irradiation, lose carbon dioxide to generate an iminocarbene intermediate, which then undergoes intramolecular cyclization to form a thiazole. rsc.org
Alternatively, the photolysis of an isoxazolone, such as ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, in the presence of a thioamide can produce 2-substituted thiazole-5-carboxylates. publish.csiro.au This reaction proceeds through the formation of a carbene from the isoxazolone, which is then trapped by the thioamide. publish.csiro.au These photochemical strategies are notable for their mild conditions and ability to generate complex thiazole structures that may be difficult to access through traditional thermal methods. researchgate.netdomainex.co.uk
Click chemistry, characterized by its reliability, high yields, and mild reaction conditions, has become a powerful tool for assembling complex molecular architectures. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent click reaction and has been used to synthesize thiazole-triazole hybrids. tandfonline.comresearchgate.net This strategy does not typically form the thiazole ring itself but rather links a pre-existing, functionalized thiazole to another molecular scaffold. researchgate.net
For example, a thiazole derivative bearing a terminal alkyne can be "clicked" with an azide-functionalized molecule, or conversely, an azide-bearing thiazole can react with an alkyne. This approach is exceptionally modular, allowing for the rapid generation of diverse libraries of thiazole-containing hybrid molecules from a common set of precursors. researchgate.net
Derivatization of a pre-formed thiazole ring is a crucial strategy for creating analogues. The thiazole ring has distinct electronic properties; the C2 position is the most electron-deficient and therefore susceptible to nucleophilic attack, especially if the ring nitrogen is quaternized or if a good leaving group is present. numberanalytics.compharmaguideline.comglobalresearchonline.net For example, a halogen atom at the C2 position can be displaced by a variety of nucleophiles. pharmaguideline.com
Condensation reactions are also valuable for functionalization. A 2-methylthiazole (B1294427) group, for instance, can undergo condensation with aromatic aldehydes to extend the molecular structure. pharmaguideline.com These reactions are essential for the late-stage functionalization of complex molecules and for creating a diverse range of analogues from a common thiazole core.
Precursor Derivatization and Functionalization Strategies
The success of any synthetic strategy hinges on the availability and quality of its precursors. The methodologies described above rely on specifically functionalized starting materials to achieve the desired 2,5-disubstituted thiazole products.
For Hantzsch-type syntheses, the key precursors are thioamides and α-haloketones. acs.org Thiobenzamide provides the 2-phenyl substituent, while the 5-ethyl group is introduced via an appropriately substituted α-haloketone like 1-bromo-2-butanone. The synthesis of these precursors is well-established in organic chemistry.
For modern one-pot cyclizations, a different set of precursors is required, such as terminal alkynes, sulfonyl azides, and thionoesters. organic-chemistry.orgacs.org The functional groups on these precursors directly translate to the substituents on the final thiazole product, offering a high degree of synthetic flexibility.
Chemical Modification of Ethyl and Phenyl Moieties within Thiazole Scaffolds
Modification of the peripheral groups on a pre-formed thiazole ring is a key strategy for developing analogues with fine-tuned properties. For the Thiazole, 5-ethyl-2-phenyl- scaffold, synthetic efforts have focused on introducing various substituents to the phenyl ring and functionalizing the thiazole core, which indirectly relates to the ethyl and phenyl moieties' chemical environment.
Research has led to the development of a series of 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as potential inhibitors of protein tyrosine phosphatase 1B (PTP1B). nih.gov These syntheses demonstrate the derivatization of the core structure, where various functional groups are appended, implicitly modifying the electronic and steric properties of the phenyl group. For instance, the synthesis of ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives showcases how modifications can be introduced adjacent to the core phenyl and ethyl positions. tandfonline.com These approaches often start with foundational building blocks like thiobenzamide and substituted ketoesters, which undergo cyclization, followed by further modifications. mdpi.com
A common strategy involves the Hantzsch thiazole synthesis, which condenses α-haloketones with thioamides. ijpsjournal.comtandfonline.com By choosing appropriately substituted reactants, a diverse library of analogues can be created. For example, using a substituted thiobenzamide allows for the introduction of various groups onto the 2-phenyl moiety of the thiazole ring.
| Compound Class | Synthetic Approach | Key Reactants | Reference |
|---|---|---|---|
| 2-ethyl-5-phenylthiazole-4-carboxamide derivatives | Multi-step synthesis involving thiazole ring formation and subsequent amidation | Substituted anilines, 2-ethyl-5-phenylthiazole-4-carboxylic acid | nih.gov |
| Ethyl 4-(phenoxymethyl)-2-phenylthiazole-5-carboxylate derivatives | Hantzsch-type synthesis | Substituted thiobenzamides, ethyl 4-chloroacetoacetate derivatives | tandfonline.com |
| 4-methyl-2-phenylthiazole-5-carbohydrazide | Hydrazinolysis of the corresponding ethyl ester | Ethyl 4-methyl-2-phenylthiazole-5-carboxylate, Hydrazine (B178648) hydrate (B1144303) | mdpi.com |
Integration of Thiazole, 5-ethyl-2-phenyl- into Multi-Heterocyclic Architectures
The Thiazole, 5-ethyl-2-phenyl- scaffold serves as a valuable building block for constructing more complex, multi-heterocyclic systems. These larger architectures often exhibit unique biological activities by combining the pharmacophoric features of different heterocyclic rings.
One prominent strategy involves functionalizing the thiazole ring with a reactive group, such as a carbohydrazide, which can then undergo cyclization with other reagents to form a new heterocyclic ring. For example, 4-methyl-2-phenylthiazole-5-carbohydrazide has been used as a key intermediate. mdpi.com This compound can be treated with carbon disulfide and potassium hydroxide (B78521) to form a potassium carbodithioate salt, which is then reacted with hydrazine hydrate to yield a 4-amino-1,2,4-triazole-3-thiol (B7722964) fused to the thiazole ring. The resulting amino group on the triazole provides a handle for further modification, such as condensation with various aldehydes to form Schiff bases, thereby creating a diverse library of thiazolyl-triazole hybrids. mdpi.com
Another approach involves creating hybrid compounds containing both a phenylthiazole and a 1,3,4-thiadiazole (B1197879) moiety. mdpi.com In these syntheses, a phenylthiazole derivative containing a suitable functional group is reacted to build the second heterocyclic ring, resulting in a molecule that incorporates two distinct five-membered heterocyclic systems. mdpi.com The development of thiazole-based heterocyclic hybrids is a significant area of research, with phenacyl bromides often used as a versatile precursor for constructing the initial thiazole ring, which is later integrated into larger fused or linked heterocyclic systems. acs.org
| Target Heterocyclic System | Thiazole Intermediate | Key Reaction Type | Reference |
|---|---|---|---|
| Thiazolyl-triazole Schiff Bases | 4-amino-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol | Cyclization, Condensation | mdpi.com |
| Phenylthiazole-1,3,4-Thiadiazole Hybrids | Phenylthiazole with a reactive side chain | Cyclization | mdpi.com |
| Thiazolyl-Pyrazoline Hybrids | 4-phenylthiazole-2-carbohydrazide | Condensation, Cyclization | acs.org |
Microwave-Assisted Synthesis Protocols for Enhanced Reaction Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. d-nb.info This technology has been successfully applied to the synthesis of thiazole derivatives, including complex systems where a thiazole moiety is attached to other heterocyclic cores. nih.govingentaconnect.com
The Hantzsch thiazole synthesis is particularly amenable to microwave irradiation. nih.gov For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas to produce N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines demonstrates the significant advantages of this technique. nih.gov When these reactions were performed using microwave heating, the desired products were obtained in significantly higher yields and with drastically reduced reaction times compared to conventional reflux conditions. nih.gov
The efficiency of microwave-assisted synthesis stems from the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with traditional oil baths or heating mantles. This often minimizes the formation of side products that can occur during prolonged heating. asianpubs.org Solvent-free microwave-assisted methods have also been developed, further enhancing the environmental credentials of these synthetic protocols by reducing waste. asianpubs.orgbepls.com
| Method | Reaction Time | Yield | Notes |
|---|---|---|---|
| Microwave-Assisted | Minutes | Higher | Cleaner reaction profile, easier purification |
| Conventional Heating (Reflux) | Hours (e.g., 8 hours) | Lower | Longer reaction time, often requires rigorous purification |
Considerations for Scalable Synthetic Pathways of Thiazole Derivatives
Transitioning a synthetic route from the laboratory bench to an industrial scale presents numerous challenges, including cost, safety, reagent availability, and the robustness of the process. While classical methods like the Hantzsch thiazole synthesis are reliable for small-scale preparations, they can be problematic for large-scale production. acs.orgacs.org Issues often arise from the use of hazardous reagents and difficulties in purification, which can impede yield and efficiency on a multidecagram scale. acs.orgacs.org
To address these limitations, researchers are developing more scalable and versatile synthetic approaches. One such innovative method involves the use of diazoketones as a stable alternative to the traditionally used α-haloketones in reactions with thiourea or thiosemicarbazide. chemrxiv.org This approach expands the scope of accessible thiazole derivatives and is presented as a scalable, one-pot synthesis. chemrxiv.org
Another highly promising scalable strategy is the condensation reaction between cysteine derivatives and nitriles, followed by oxidation to form the thiazole ring. acs.orgacs.orgnih.gov This method has been successfully employed in the total synthesis of complex natural products like micrococcin (B1169942) P1. acs.orgacs.org A key advantage of this pathway is that, in many cases, it does not require chromatographic purification of intermediates, which are often isolated simply by filtration or recrystallization. This significantly simplifies the process and reduces solvent waste, making it more amenable to large-scale implementation. acs.org The development of such robustly scalable reactions is critical for advancing thiazole-containing compounds from academic discovery to potential clinical or industrial application. acs.orgthieme.de
Elucidating the Reactivity Profile and Chemical Transformations of Thiazole, 5 Ethyl 2 Phenyl
Oxidation Reactions and Mechanistic Pathways
The oxidation of thiazole (B1198619) derivatives can target either the thiazole ring itself or its substituents, leading to a diverse array of functionalized products.
Studies on Aerobic Oxidation of 2-Phenylthiazole (B155284) Derivatives
Aerobic oxidation presents an environmentally benign method for chemical transformations. While specific studies on the aerobic oxidation of 5-ethyl-2-phenylthiazole are not extensively detailed, the broader class of 2-phenylthiazoles has been subject to such investigations. For instance, the development of palladium(II) catalysts containing phenylthiazole ligands has been explored for their potential in aerobic oxidation reactions. researchgate.net These studies often focus on the oxidation of appended alkyl groups. For example, research into the aerobic oxidation of benzylic methylenes catalyzed by N-hydroxyimides in the presence of iron(III) nitrate (B79036) has shown high efficiency. nih.gov This suggests that the ethyl group at the C-5 position of 5-ethyl-2-phenylthiazole could potentially be oxidized to a ketone or other oxygenated functionalities under similar conditions.
Formation of Sulfoxide (B87167) and Sulfone Analogues from the Thiazole Ring Sulfur
The sulfur atom within the thiazole ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized congeners are of interest due to their altered electronic properties and potential biological activities. The oxidation of sulfides to sulfoxides and sulfones is a well-established transformation in organic synthesis. jchemrev.comorganic-chemistry.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for this purpose. nih.gov A one-pot synthesis approach has been developed for the parallel synthesis of sulfides, sulfoxides, and sulfones, often utilizing hydrogen peroxide as the oxidant. researchgate.net This methodology could be applied to 5-ethyl-2-phenylthiazole to selectively generate its sulfoxide or sulfone.
Table 1: Oxidation Products of Thiazole Derivatives
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Thioether | m-CPBA | Sulfoxide/Sulfone | nih.gov |
Reduction Methodologies and Functional Group Interconversions
Reduction reactions involving 5-ethyl-2-phenylthiazole can target either the heterocyclic ring or the attached phenyl group. Catalytic hydrogenation is a common method for such transformations. For instance, the bromine atom at the 2-position of a related thiazole derivative has been substituted by a hydrogen atom upon catalytic hydrogenation over Pd/C. researchgate.net This indicates that under appropriate conditions, the phenyl group of 5-ethyl-2-phenylthiazole could potentially be reduced to a cyclohexyl group, although this would require forcing conditions. More commonly, reduction methods are applied to functional groups on the thiazole or phenyl rings, which are not present in the parent 5-ethyl-2-phenylthiazole.
Electrophilic and Nucleophilic Substitution Dynamics on the Thiazole Ring and Phenyl Moiety
The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions. Electrophilic substitution on 2-phenylthiazole derivatives typically occurs at the 5-position. rsc.org However, in 5-ethyl-2-phenylthiazole, this position is blocked by the ethyl group. If the 5-position is occupied, electrophilic substitution can be directed to the 4-position, though this is less favorable. The phenyl ring can undergo typical electrophilic aromatic substitution reactions such as nitration. For example, 5-ethyl-2-phenylthiazole can be nitrated to yield 5-ethyl-2-(4-nitrophenyl)thiazole. lookchem.com
Nucleophilic substitution is more common for thiazoles bearing a suitable leaving group. For instance, a halogen atom at the 2-position of the thiazole ring can be displaced by various nucleophiles. researchgate.netevitachem.com
Exploration of Acidic Proton Reactivity at C-2 of the Thiazole Ring
The proton at the C-2 position of the thiazole ring exhibits a degree of acidity, which can be enhanced by the electron-withdrawing nature of the nitrogen and sulfur atoms. This acidity is a key feature in the reactivity of thiazolium salts, which are important intermediates in various biochemical and synthetic reactions. While the C-2 position in 5-ethyl-2-phenylthiazole is substituted, the general principle of C-2 proton acidity is a fundamental aspect of thiazole chemistry. Studies on related thiazoles have shown that the C-2 hydrogen's acidity can be exploited for deuteration or deprotonation, leading to further reactivity. acs.orglibretexts.org The stability of the resulting carbanion is a crucial factor in these reactions. reddit.com
Hydrolysis and Decarboxylation Processes in Thiazole Ester Derivatives
Ester derivatives of thiazoles are common synthetic intermediates. aaronchem.comlookchem.comchemscene.com The hydrolysis of these esters, typically under acidic or basic conditions, yields the corresponding carboxylic acids. chemguide.co.uknih.gov For example, ethyl 2-phenylthiazole-5-carboxylate can be hydrolyzed to 2-phenylthiazole-5-carboxylic acid. lookchem.com This reaction is often a key step in the synthesis of more complex molecules. nih.gov
Decarboxylation, the removal of a carboxyl group, is a reaction that β-keto acids readily undergo upon heating. libretexts.org While not directly applicable to a simple thiazole carboxylic acid, if a keto group were present at the β-position relative to the carboxyl group on a thiazole derivative, this reaction pathway would become relevant.
Table 2: Reactions of Thiazole Ester Derivatives
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Ethyl 2-phenylthiazole-5-carboxylate | NaOH, H₂O | 2-Phenylthiazole-5-carboxylic acid sodium salt | Hydrolysis | chemguide.co.uk |
| Methyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate | NaOH, MeOH/H₂O; then HCl | 2-(4-Chlorophenyl)-4-methylthiazole-5-carboxylic acid | Hydrolysis | nih.gov |
Theoretical and Computational Investigations into Thiazole, 5 Ethyl 2 Phenyl Molecular Structure and Electronic Properties
Density Functional Theory (DFT) Analyses of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of organic compounds. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a reliable framework for these analyses. researchgate.netresearchgate.netiosrjournals.orgvulcanchem.combohrium.com
HOMO-LUMO Orbital Energy Calculations and Charge Transfer Characteristics
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a significant parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer. acs.orgresearchgate.netlibretexts.org
Table 1: Representative Frontier Orbital Energies for a Thiazole Derivative
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values in this table are representative for a generic thiazole derivative and are not specific to Thiazole, 5-ethyl-2-phenyl-. The actual values would require specific DFT calculations.
Dipole Moment and Atomic Charge Distributions
The dipole moment of a molecule is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density. DFT calculations can predict the magnitude and direction of the dipole moment, offering insights into the molecule's interaction with polar solvents and other molecules.
Atomic charge distribution, often calculated using methods like Mulliken population analysis, provides information on the partial charges on each atom within the molecule. iosrjournals.orgresearchgate.netnih.gov This data is crucial for understanding electrostatic interactions, identifying reactive sites, and predicting intermolecular forces. For Thiazole, 5-ethyl-2-phenyl-, the nitrogen and sulfur atoms of the thiazole ring are expected to carry negative partial charges due to their higher electronegativity, while the carbon atoms and the phenyl and ethyl groups will have varying degrees of positive or negative charge depending on their local chemical environment.
Table 2: Predicted Dipole Moment and Representative Atomic Charges for a Thiazole Derivative
| Property | Value |
| Dipole Moment (Debye) | 2.1 |
| Atom | Mulliken Charge (e) |
| N (Thiazole) | -0.45 |
| S (Thiazole) | -0.10 |
| C (Phenyl) | -0.05 to 0.15 |
Note: These values are illustrative for a substituted thiazole and are not derived from specific calculations for Thiazole, 5-ethyl-2-phenyl-.
Prediction of Thermochemical Properties (e.g., Enthalpy of Formation)
Computational chemistry methods can be used to predict various thermochemical properties, including the enthalpy of formation (ΔHf°). The enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. While specific calculated data for Thiazole, 5-ethyl-2-phenyl- is not available in the searched literature, general databases provide experimental values for a wide range of organic compounds, which can serve as a reference for the expected range for such a molecule. nist.govmdp.edu.ar
Vibrational Spectroscopy Simulations and Correlation with Experimental Data (IR, Raman)
Theoretical vibrational spectroscopy is a powerful tool for interpreting and assigning experimental Infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule. americanpharmaceuticalreview.comfaccts.de These calculated spectra are often scaled to correct for approximations in the computational method and to improve agreement with experimental data. iosrjournals.orgscirp.org
For Thiazole, 5-ethyl-2-phenyl-, the simulated IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the thiazole ring, the phenyl group, and the ethyl group. For example, C-H stretching vibrations of the aromatic and aliphatic parts would appear at different wavenumbers. Vibrations of the C=N and C-S bonds within the thiazole ring would also have distinct signatures. uantwerpen.benepjol.info
Table 3: Representative Predicted Vibrational Frequencies for a Thiazole Derivative
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Phenyl C-H Stretch | 3100 - 3000 |
| Ethyl C-H Stretch | 2980 - 2850 |
| Thiazole C=N Stretch | 1600 - 1500 |
| Thiazole C-S Stretch | 800 - 700 |
Note: These are general ranges for the specified vibrational modes and are not specific calculated values for Thiazole, 5-ethyl-2-phenyl-.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions and Validation
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method used in conjunction with DFT, are highly effective in predicting ¹H and ¹³C NMR chemical shifts. d-nb.inforesearchgate.netgrafiati.com These predictions are valuable for confirming molecular structures and assigning experimental NMR spectra. The accuracy of these predictions can be very high, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C from experimental values. d-nb.info
For Thiazole, 5-ethyl-2-phenyl-, the predicted ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the ethyl group (a quartet and a triplet), and the thiazole ring. The ¹³C NMR spectrum would similarly show characteristic chemical shifts for the carbon atoms in these different chemical environments. nih.govpdx.edu
Table 4: Predicted ¹³C NMR Chemical Shifts for a Representative Thiazole Derivative
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Thiazole C2 | ~165 |
| Thiazole C4 | ~140 |
| Thiazole C5 | ~125 |
| Phenyl C (ipso) | ~135 |
| Phenyl C (ortho, meta, para) | 125 - 130 |
| Ethyl CH₂ | ~25 |
| Ethyl CH₃ | ~15 |
Note: These are approximate chemical shift ranges based on general principles and data for related compounds. caspre.ca Specific predictions for Thiazole, 5-ethyl-2-phenyl- would require dedicated calculations.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like Thiazole, 5-ethyl-2-phenyl-, MD simulations can provide valuable insights into its conformational landscape. The rotation around the single bond connecting the phenyl group to the thiazole ring, as well as the conformational flexibility of the ethyl group, can be explored.
MD simulations can identify the most stable conformations (lowest energy states) and the energy barriers between different conformations. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties. While studies on the conformational analysis of isolated Thiazole, 5-ethyl-2-phenyl- are not found in the provided results, MD simulations are frequently used to study the interaction of thiazole derivatives with biological targets, which inherently involves an understanding of the ligand's conformational preferences. researchgate.netresearchgate.netmdpi.comscienceopen.com
Quantum Chemical Descriptors for Reactivity and Interaction Prediction
Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and various global reactivity parameters derived from these values. The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution across the molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals, HOMO and LUMO, are central to predicting a molecule's chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO (E_HOMO) is linked to the molecule's ionization potential and indicates its ability to donate electrons, while the energy of the LUMO (E_LUMO) relates to its electron affinity and ability to accept electrons.
For thiazole derivatives, the HOMO is often delocalized over the thiazole and phenyl rings. A higher E_HOMO value suggests a greater tendency to donate electrons to an electrophile. A lower E_LUMO value indicates a greater propensity to accept electrons from a nucleophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a significant indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. For similar thiazole derivatives, HOMO-LUMO energy gaps have been calculated in the range of 3.72 eV to 4.677 eV, depending on the specific substituents and the computational method used. researchgate.net
Global Reactivity Descriptors
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.com These descriptors provide a more detailed understanding of the molecule's behavior in chemical reactions.
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -E_HOMO.
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -E_LUMO.
Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η). It indicates the molecule's polarizability.
Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is defined as ω = μ² / (2η), where μ is the chemical potential (μ = -χ). mdpi.com
These parameters are crucial for comparing the reactivity of different molecules and predicting their interaction mechanisms.
Interactive Data Table: Global Reactivity Descriptors (Theoretical)
Below is a conceptual table illustrating the global reactivity descriptors that would be calculated for Thiazole, 5-ethyl-2-phenyl-. The values are hypothetical and serve to demonstrate the application of the formulas.
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |
| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons. |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. ajchem-a.com It plots the electrostatic potential onto the molecule's constant electron density surface. The MEP map uses a color scale to indicate different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack. In thiazole derivatives, these regions are often located around the nitrogen atom. ajchem-a.com
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential.
For a molecule like Thiazole, 5-ethyl-2-phenyl-, the MEP map would likely show a negative potential (red or yellow) around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The hydrogen atoms of the phenyl and ethyl groups would likely exhibit a positive potential (blue). quinoline-thiophene.com This visualization is invaluable for predicting how the molecule will interact with other molecules, including receptors and enzymes.
Structure Activity Relationship Sar and Mechanistic Elucidation of Thiazole, 5 Ethyl 2 Phenyl Analogues
Impact of Ethyl and Phenyl Substituents on Biological Efficacy and Selectivity
The substituents at the 2- and 5-positions of the thiazole (B1198619) ring, the phenyl and ethyl groups respectively, are critical determinants of the molecule's interaction with biological targets. Variations in these groups can significantly alter the compound's efficacy and selectivity.
The electronic properties of substituents on the 2-phenyl ring play a pivotal role in modulating the biological activity of thiazole derivatives. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can enhance efficacy, depending on the specific biological target. nih.gov
Structure-activity relationship analyses have revealed that the presence of electron-withdrawing groups like a nitro group (NO₂) or halogens (e.g., fluoro, chloro) at the para-position of the phenyl ring can lead to significant antibacterial and antifungal activity. nih.govmdpi.com For instance, a chlorophenyl substitution has been noted as being favorable for anticancer activity. nih.gov Conversely, electron-donating groups such as a methoxy (B1213986) group (-OCH₃) in the para position have also been shown to be beneficial for certain activities. nih.gov The electronic effects of these substituents are believed to influence the molecule's ability to interact with specific residues within a target protein's active site. researchgate.net
| Substituent (R) | Position | Electronic Nature | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| -NO₂ (Nitro) | para | Electron-Withdrawing | Beneficial for antimicrobial activity | nih.govmdpi.com |
| -Cl (Chloro) | para | Electron-Withdrawing | Favorable for anticancer activity | nih.gov |
| -F (Fluoro) | para | Electron-Withdrawing | Demonstrated good antibacterial and antifungal activity | mdpi.com |
| -OCH₃ (Methoxy) | para | Electron-Donating | Beneficial for certain antimicrobial activities | nih.gov |
The nature of the alkyl substituent at the 5-position of the thiazole ring also significantly impacts biological function. Studies on related heterocyclic compounds have shown that as the length of a straight alkyl chain increases, certain biological activities, such as antioxidant capacity, may gradually decrease. researchgate.net
Fine-tuning the alkyl chain length can influence molecular packing and crystallinity, which in turn affects the electronic properties of the molecule. nih.gov Shorter alkyl chains have been observed to result in closer π–π stacking distances, which can enhance charge transport and alter the molecule's absorption spectrum. nih.gov
Furthermore, branching of the alkyl chain can be critical for efficacy. For example, the presence of a branched isopropyl group at the 5-position of the thiazole ring has been identified as a key factor for potent antimalarial activity. nih.gov This suggests that the steric bulk and specific shape of the substituent at this position are crucial for optimal binding to the target.
| Alkyl Group | Characteristics | Observed Effect on Activity/Properties | Reference |
|---|---|---|---|
| Short, straight chain (e.g., Ethyl) | Shorter length | Can promote closer molecular stacking and influence electronic properties. | nih.gov |
| Longer, straight chain | Increased length | May lead to a gradual decrease in certain activities (e.g., antioxidant). | researchgate.net |
| Isopropyl | Branched | Crucial for potent antimalarial activity, highlighting the importance of steric factors. | nih.gov |
Correlation of Thiazole Ring System Features with Biological Mechanisms
The thiazole ring is not merely a scaffold but an active participant in the molecule's biological function, often acting as a key pharmacophore. nih.gov Its significance stems from its unique electronic and structural properties. The thiazole ring is an aromatic system where pi (π) electrons are delocalized across the ring. nih.gov This aromaticity provides stability and creates reactive positions that can engage in various biological interactions. nih.gov
The arrangement of sulfur and nitrogen heteroatoms imparts a distinct chemical reactivity. For instance, the proton at the C-2 position of the thiazole ring is notably acidic, making this position a reactive site for chemical synthesis and biological interactions. nih.gov Molecular orbital calculations have been used to predict the reactivity of different positions on the ring, with the order of susceptibility to electrophilic attack being 5 > 2 > 4, and for nucleophilic attack, 2 > 5 > 4. ijper.org This inherent reactivity allows the thiazole nucleus to interact with and potentially inhibit a wide array of biological targets, including enzymes and receptors. nih.gov
Molecular Docking Studies for Receptor and Enzyme Binding Mode Analysis
To visualize and understand how Thiazole, 5-ethyl-2-phenyl- analogues interact with their biological targets at a molecular level, computational molecular docking studies are employed. These simulations predict the preferred orientation of a molecule (ligand) when bound to a receptor or enzyme, providing insights into the binding affinity and the specific interactions that stabilize the complex.
Molecular docking studies have successfully predicted several key types of non-covalent interactions between thiazole derivatives and the amino acid residues within the active sites of target proteins. These interactions are fundamental to the molecule's mechanism of action.
Hydrogen Bonding: The nitrogen atom in the thiazole ring and functional groups on substituents can act as hydrogen bond acceptors or donors, forming crucial connections with residues like Gln189 and Glu166 in viral proteases. nih.gov
π-π Stacking (Arene-Arene Interaction): The aromatic nature of both the thiazole and the 2-phenyl rings allows for π-π stacking interactions with aromatic amino acid residues such as Histidine (His41), Tyrosine, and Phenylalanine in the binding pocket. nih.gov
Arene-Cation (π-Cation) Interactions: The electron-rich phenyl ring can interact favorably with positively charged amino acid residues like Lysine (Lys106) and Arginine (Arg96). mdpi.comnih.gov
Hydrophobic Interactions: The ethyl group and the phenyl ring can form hydrophobic interactions with nonpolar residues, further anchoring the molecule in the active site. nih.gov
| Interaction Type | Ligand Moiety Involved | Target Amino Acid Residue (Example) | Reference |
|---|---|---|---|
| Hydrogen Bonding | Thiazole Nitrogen, Substituent Groups | Glutamine (Gln), Glutamic Acid (Glu) | nih.gov |
| π-π Stacking | Thiazole Ring, Phenyl Ring | Histidine (His) | nih.gov |
| Arene-Cation | Phenyl Ring | Lysine (Lys), Arginine (Arg) | mdpi.comnih.gov |
| Hydrophobic | Ethyl Group, Phenyl Ring | Asparagine (Asn) | nih.gov |
Computational modeling has been instrumental in identifying and optimizing thiazole derivatives as inhibitors of various enzymes critical in disease pathways. Docking studies have been performed against a range of targets, including protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.
Thiazole analogues have been modeled as inhibitors for several kinases, including:
Epidermal Growth Factor Receptor (EGFR): A key target in cancer therapy. mdpi.comdntb.gov.ua
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Involved in angiogenesis (the formation of new blood vessels). dntb.gov.ua
p56lck: A tyrosine kinase involved in T-cell activation and a target for autoimmune diseases and cancer. biointerfaceresearch.com
In addition to kinases, docking simulations have explored the potential of thiazole compounds to inhibit other enzyme classes, such as Aromatase (involved in estrogen synthesis), Cyclin-dependent kinase 2 (CDK2), and Monoamine Oxidase (MAO), which is a target for neurodegenerative diseases. mdpi.comresearchgate.net These computational models provide a rational basis for the observed inhibitory activity and guide the synthesis of new analogues with improved potency and selectivity.
| Enzyme Target | Therapeutic Area | Key Finding from Modeling | Reference |
|---|---|---|---|
| Protein Kinases (EGFR, VEGFR-2, p56lck) | Cancer, Inflammation | Predicted binding modes identified key hydrogen bonds and hydrophobic interactions in the ATP-binding site. | mdpi.comdntb.gov.uabiointerfaceresearch.com |
| Aromatase | Cancer (Breast) | Docking studies revealed moderate to good docking scores with interactions like H-bonding and Arene-H bonds. | mdpi.com |
| Monoamine Oxidase (MAO) | Neurodegenerative Disease | Computational investigations helped understand interactions with the enzyme's active site, guiding the design of selective inhibitors. | researchgate.net |
| SARS-CoV-2 Main Protease | Antiviral | Modeling showed hydrogen bonding and arene-arene interactions as crucial for inhibitory activity. | nih.gov |
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling
3D-QSAR methodologies provide a quantitative correlation between the biological activity of a series of compounds and their three-dimensional properties. By aligning a set of analogues and calculating their steric and electrostatic fields, among others, these models can predict the activity of novel compounds and guide the design of more potent molecules. For analogues of Thiazole, 5-ethyl-2-phenyl-, 3D-QSAR studies help to delineate the spatial regions where modifications to the molecule will have a favorable or unfavorable impact on its interaction with a biological target.
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of molecules with their steric and electrostatic fields. In a typical CoMFA study of 2-phenyl-5-substituted thiazole analogues, the molecules are aligned based on a common substructure, in this case, the 2-phenylthiazole (B155284) core. The analysis then generates a statistical model, often using Partial Least Squares (PLS) regression, which can be visualized through contour maps.
The steric fields, represented by green and yellow contours, indicate regions where bulky substituents are favored (green) or disfavored (yellow) for enhancing biological activity. For instance, a green contour near the 5-position of the thiazole ring would suggest that increasing the bulk of the substituent, such as extending the ethyl group, could lead to improved activity. Conversely, a yellow contour near the phenyl ring might indicate that bulky substituents in that region would cause a steric clash with the target protein, thus reducing activity.
The electrostatic fields, depicted by blue and red contours, highlight areas where positive (blue) or negative (red) electrostatic potentials are beneficial for activity. A blue contour near a specific position on the phenyl ring would suggest that an electropositive substituent would be favorable, while a red contour would indicate a preference for an electronegative group.
A representative CoMFA model for a series of thiazole derivatives might yield the following statistical parameters:
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.92 | Shows a strong correlation between predicted and experimental activities. |
| Standard Error of Prediction (SEP) | 0.35 | A measure of the accuracy of the predictions. |
| F-statistic | 120.5 | Indicates the statistical significance of the model. |
| Steric Field Contribution | 60% | The percentage contribution of steric fields to the model. |
| Electrostatic Field Contribution | 40% | The percentage contribution of electrostatic fields to the model. |
This table is illustrative and represents typical values obtained in CoMFA studies of heterocyclic compounds.
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. This provides a more detailed understanding of the intermolecular interactions governing biological activity. CoMSIA contour maps use a color-coding scheme to represent these different fields.
Hydrophobic Fields: Typically, yellow contours indicate regions where hydrophobic groups enhance activity, while white or grey contours suggest that hydrophilic groups are preferred. For 5-ethyl-2-phenyl-thiazole analogues, a yellow contour around the ethyl group would support the importance of its lipophilic character for activity.
Hydrogen Bond Donor Fields: Cyan contours often highlight areas where hydrogen bond donors are favorable. If a cyan contour were present near a substituent on the phenyl ring, it would suggest that adding a group capable of donating a hydrogen bond, such as a hydroxyl or amine group, could increase potency.
Hydrogen Bond Acceptor Fields: Magenta or purple contours usually indicate regions where hydrogen bond acceptors are beneficial. For example, a magenta contour near the nitrogen atom of the thiazole ring would underscore its role as a hydrogen bond acceptor in ligand-receptor interactions.
A hypothetical CoMSIA model for a series of 2-phenyl-5-alkylthiazole analogues could produce the following statistical results:
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | 0.71 | Indicates strong internal predictive ability. |
| r² (Non-cross-validated r²) | 0.95 | Demonstrates a very good correlation between predicted and experimental data. |
| Steric Contribution | 20% | Contribution of steric properties to the model. |
| Electrostatic Contribution | 25% | Contribution of electrostatic properties to the model. |
| Hydrophobic Contribution | 30% | Contribution of hydrophobic properties to the model. |
| H-bond Donor Contribution | 10% | Contribution of hydrogen bond donor properties to the model. |
| H-bond Acceptor Contribution | 15% | Contribution of hydrogen bond acceptor properties to the model. |
This table is illustrative and represents typical values obtained in CoMSIA studies of similar heterocyclic compounds.
Pharmacophore Modeling and In Silico Screening for Novel Lead Identification
Pharmacophore modeling is a powerful computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For analogues of Thiazole, 5-ethyl-2-phenyl-, a pharmacophore model would typically be generated based on a set of known active compounds.
The key pharmacophoric features for this class of compounds might include:
Aromatic Ring Feature: Corresponding to the 2-phenyl group, which likely engages in hydrophobic or pi-stacking interactions with the target.
Hydrophobic Feature: Representing the 5-ethyl group, indicating a region where lipophilic character is important.
Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring is a potential hydrogen bond acceptor.
Positive or Negative Ionizable Feature: Depending on the specific biological target and the nature of substituents on the phenyl ring.
Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases of chemical compounds. This in silico screening process can rapidly identify novel molecules from diverse chemical libraries that possess the desired pharmacophoric features and are therefore likely to exhibit the desired biological activity. mdpi.com This approach significantly accelerates the lead identification phase of drug discovery by prioritizing a smaller, more manageable number of compounds for synthesis and biological testing. The hits identified from such a virtual screen, which contain the core 2-phenyl-5-substituted thiazole scaffold or bioisosteric replacements, can then be further optimized to develop new and more potent lead compounds.
Advanced Analytical Techniques for Characterization and Purity Assessment of Thiazole, 5 Ethyl 2 Phenyl
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of 5-ethyl-2-phenylthiazole. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.
For 5-ethyl-2-phenylthiazole (C₁₁H₁₁NS), the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺ with an m/z value that closely matches the calculated mass, confirming the elemental composition. For instance, a related compound, 5-methyl-2,4-diphenylthiazole, has a calculated [M+H]⁺ of 252.0847, with a found value of 252.0841, demonstrating the precision of HRMS. rsc.org This level of accuracy is crucial for differentiating the target compound from potential isomers or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 5-ethyl-2-phenylthiazole, providing detailed information about the carbon-hydrogen framework.
¹H-NMR
Proton NMR (¹H-NMR) reveals the number of different types of protons and their neighboring environments. For 5-ethyl-2-phenylthiazole, the spectrum would show characteristic signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the phenyl group (multiplets in the aromatic region). The thiazole (B1198619) ring proton would also present a distinct signal. For example, in the related 5-methyl-2,4-diphenylthiazole, the methyl protons appear as a singlet at 2.60 ppm, while the phenyl protons show multiplets between 7.36 and 7.96 ppm. rsc.org
¹³C-NMR
Carbon-13 NMR (¹³C-NMR) provides information on the different carbon environments in the molecule. The spectrum of 5-ethyl-2-phenylthiazole would display distinct peaks for the two carbons of the ethyl group, the six carbons of the phenyl ring, and the three carbons of the thiazole ring. In a similar compound, 5-methyl-2,4-diphenylthiazole, the methyl carbon appears at 12.8 ppm, while the aromatic and thiazole carbons resonate between 126.3 and 163.6 ppm. rsc.org
2D-NMR
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in 5-ethyl-2-phenylthiazole by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching within the aromatic and thiazole rings, and C-S stretching of the thiazole ring. Aromatic and aliphatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ and 3200-2850 cm⁻¹ regions, respectively. tsijournals.com The C=N stretching in thiazole derivatives is often seen around 1588-1600 cm⁻¹. farmaciajournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is highly effective for assessing the purity of 5-ethyl-2-phenylthiazole and confirming its identity in complex mixtures. The sample is first separated on an LC column, and the eluent is then introduced into the mass spectrometer. This allows for the detection of the target compound alongside any impurities, providing both retention time and mass-to-charge ratio for each component. LC-MS is a standard method for analyzing reaction products and ensuring the purity of the final compound. beilstein-journals.orgmdpi.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity profiling of 5-ethyl-2-phenylthiazole. Using a high-pressure pump to pass the sample through a column packed with a stationary phase, HPLC separates components based on their affinity for the stationary and mobile phases. A detector, often a UV-Vis detector, then quantifies the amount of each component. This method can be used to determine the percentage purity of the compound by comparing the peak area of 5-ethyl-2-phenylthiazole to the total area of all peaks in the chromatogram. For instance, the purity of a similar compound, ethyl-2-amino-4-phenylthiazole-5-carboxylate, has been determined to be greater than 97.0% by HPLC. vwr.comavantorsciences.com
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Purity Checks
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring the progress of a reaction and for preliminary purity assessment. orientjchem.org A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system. semanticscholar.org By comparing the spot of the reaction mixture to that of the starting materials and the desired product, the progress of the reaction can be determined. The presence of multiple spots in the lane for the purified product indicates the presence of impurities. nih.gov
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of 5-ethyl-2-phenylthiazole, a three-dimensional map of electron density can be generated, revealing the precise arrangement of atoms in the solid state. This technique yields accurate bond lengths, bond angles, and conformational details. nih.gov While obtaining suitable crystals can be a challenge, the resulting data is considered the gold standard for structural determination. evitachem.com The crystal structure of related thiazole derivatives has been successfully determined, providing insights into their molecular geometry and intermolecular interactions. semanticscholar.orgnih.gov
Interactive Data Table: Analytical Techniques for 5-Ethyl-2-phenylthiazole
| Technique | Information Provided | Key Findings |
| HRMS | Precise molecular formula | Confirms elemental composition by accurate mass measurement of [M+H]⁺. |
| ¹H-NMR | Proton environment and connectivity | Characteristic signals for ethyl, phenyl, and thiazole protons. |
| ¹³C-NMR | Carbon skeleton | Distinct peaks for all carbon atoms in the molecule. |
| 2D-NMR | Structural confirmation | Establishes H-H and C-H correlations. |
| IR | Functional groups | Shows characteristic absorptions for C-H, C=C, and C=N bonds. |
| LC-MS | Purity and identity | Separates and identifies the compound and any impurities by retention time and m/z. |
| HPLC | Quantitative purity | Determines percentage purity by peak area analysis. |
| TLC | Reaction monitoring, preliminary purity | Rapidly assesses reaction completion and presence of impurities. |
| X-ray | Definitive 3D structure | Provides precise bond lengths, angles, and solid-state conformation. |
Applications of Thiazole, 5 Ethyl 2 Phenyl in Advanced Chemical Research
Role as a Building Block in the Synthesis of Complex Organic Molecules
The thiazole (B1198619) nucleus, particularly when substituted with functional groups like phenyl and ethyl, is a cornerstone in synthetic organic chemistry. These compounds are classified as essential building blocks, which are fundamental starting materials for constructing more intricate molecular architectures through various chemical reactions. beilstein-journals.org The reactivity of the thiazole ring and its substituents allows for further chemical modifications, making compounds like 5-ethyl-2-phenyl-thiazole valuable precursors.
Derivatives such as ethyl 5-phenylthiazole-2-carboxylate and ethyl 2-amino-4-phenylthiazole-5-carboxylate are recognized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. nih.govresearchgate.net For instance, the unique biological activity associated with the thiazole ring structure allows it to interact with specific biological targets. researchgate.net This property is exploited in medicinal chemistry to develop new drug candidates by modifying the core structure. researchgate.net
Furthermore, the presence of active functional groups on analogous structures facilitates the construction of more complex molecules via reactions like nucleophilic substitution and cyclization. researchgate.net This versatility allows chemists to expand the structural diversity of compounds, leading to the synthesis of novel organic molecules with unique properties and potential applications in drug discovery and material science. beilstein-journals.orgnih.govisca.me
Table 1: Examples of Phenylthiazole-based Building Blocks and Their Applications
| Compound Name | Application Area | Reference |
|---|---|---|
| Ethyl 5-phenylthiazole-2-carboxylate | Pharmaceuticals, Agrochemicals, Materials | nih.gov |
| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Medicinal Chemistry (Antibacterial, Antitumor Drugs) | researchgate.net |
| 5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one | Synthesis of complex molecules, Enzyme inhibition | isca.me |
| Ethyl 5-acetyl-2-phenylthiazole-4-carboxylate | Fundamental for synthesis of organic/biological compounds | beilstein-journals.org |
Investigation in Organocatalysis and Catalyst Design (e.g., Carbene Precursors)
N-Heterocyclic Carbenes (NHCs) have become powerful tools in organocatalysis, and thiazolium salts, precursors to thiazolylidene carbenes, are historically significant in this field. The genesis of NHC catalysis can be traced to the use of thiazolium salts in reactions like the benzoin (B196080) condensation. nih.gov The process involves the in-situ generation of the active carbene species by deprotonating the corresponding thiazolium salt with a base. nih.govresearchgate.net This carbene catalyst is nucleophilic and can induce umpolung (polarity reversal) in substrates like aldehydes, converting them from electrophiles to nucleophiles. researchgate.net
While specific research on "Thiazole, 5-ethyl-2-phenyl-" as a carbene precursor is not extensively documented, the general principle applies. The quaternization of the nitrogen atom in the thiazole ring would yield a thiazolium salt. This salt, upon deprotonation at the C2 carbon, would form the corresponding N-heterocyclic carbene. The substituents on the thiazole ring, such as the 5-ethyl and 2-phenyl groups, would influence the steric and electronic properties of the resulting carbene, thereby affecting its stability and catalytic activity. acs.org
Research on analogous structures has shown that families of thiazolium salt-derived NHCs with varying substitution patterns exhibit different levels of reactivity and selectivity in catalytic reactions. acs.org These tunable properties make thiazolium carbenes versatile catalysts for a range of organic transformations, including C-C bond formations. rsc.orgacs.org
Development of Fluorescent Probes for Biological Imaging and Sensing Applications
Thiazole derivatives are integral to the design of fluorescent dyes and probes due to their inherent photophysical properties. google.com The thiazole core is a key component of natural bioluminescent compounds like luciferin, highlighting its role as a fluorophore. google.com The introduction of substituents and conjugated systems to the thiazole ring allows for the fine-tuning of its fluorescence characteristics, such as absorption and emission wavelengths. google.com
Phenylthiazole derivatives, in particular, are investigated for their fluorescence. The synthesis of various thiazoles with different functional groups has been explored to create dyes with specific photophysical properties. google.com For example, some azothiazole derivatives exhibit red-shifted absorption bands and their water-soluble versions can intercalate into DNA, leading to a significant increase in emission intensity, making them useful as fluorescent probes. researchgate.net
Analogous compounds like ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate are explicitly utilized in the development of fluorescent probes for imaging applications, valued for their high sensitivity and specificity in biological research. researchgate.net The design of such probes often involves creating molecules where the thiazole unit is part of a larger donor-π-acceptor (D-π-A) system, which can lead to intense fluorescence properties. nih.gov The ability to modify the structure, such as by introducing different aryl or alkyl groups, allows for the creation of a diverse library of fluorescent dyes with tailored optical properties. Current time information in Bangalore, IN.farmaciajournal.com
Table 2: Photophysical Properties of Selected Thiazole-Based Dyes
| Compound Type | Key Feature | Application/Property | Reference |
|---|---|---|---|
| Amino-substituted azothiazoles | Red-shifted absorption (507–661 nm) | DNA intercalation, increased emission | researchgate.net |
| (D–π)2-type fluorescent dyes | High fluorescence quantum yields | Solid-state fluorescence | nih.gov |
| Ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate | Fluorinated phenyl group | High sensitivity/specificity probes | researchgate.net |
| 4-Hydroxythiazoles | Core chromophore/fluorophore | General fluorescent dye development | google.com |
Exploration in Material Science for Polymer Formulation and Property Enhancement
The unique chemical structure of thiazole derivatives makes them suitable for use as additives in polymer science. Their incorporation into polymer formulations can significantly enhance the material's properties. For instance, analogous compounds are used to improve the thermal stability and mechanical properties of polymeric materials, leading to better performance in various applications. researchgate.nettandfonline.com
The compound Ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate, a structural analog, is noted for its role in polymer formulations to boost durability. researchgate.net Similarly, 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid has been identified as a polymer additive that enhances both thermal and mechanical characteristics. tandfonline.com
Furthermore, in the field of functional materials, derivatives like Ethyl 2-amino-4-phenylthiazole-5-carboxylate are applied in the preparation of materials for devices such as Organic Light-Emitting Diodes (OLEDs), where they can improve luminous efficiency and stability. researchgate.net The rigid, aromatic nature of the phenylthiazole core contributes to the stability of the polymer matrix, making these compounds valuable components in the development of advanced materials.
Table 3: Impact of Thiazole Derivatives on Polymer Properties
| Thiazole Derivative Analog | Effect on Polymer | Application Area | Reference |
|---|---|---|---|
| Ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate | Improved thermal stability and mechanical properties | Durable materials | researchgate.net |
| 2-(5-Methyl-2-phenylthiazole-4-yl)acetic acid | Enhanced thermal and mechanical properties | Polymer additives | tandfonline.com |
| Ethyl 2-amino-4-phenylthiazole-5-carboxylate | Improved luminous efficiency and stability | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
Contribution to Biochemical Assay Methodologies for Enzyme Activity Studies
Phenylthiazole derivatives serve as valuable tools in biochemical research, particularly in the development of assays to study enzyme activity and for screening potential therapeutic agents. The thiazole scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently evaluated as enzyme inhibitors.
For example, 2-ethyl-5-phenylthiazole-4-carboxamide derivatives have been designed and evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes and obesity. scripps.edu Other phenylthiazole analogs have been synthesized and tested as cholinesterase inhibitors, which are relevant for Alzheimer's disease research. These studies involve testing the compounds' ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using methods like the Ellman's method.
A structural analog, Ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate, is also noted as a valuable tool in biochemical assays, aiding researchers in the study of enzyme activities and interactions, which is crucial for understanding metabolic pathways. researchgate.net The ability of these compounds to interact with enzyme active sites makes them useful probes and potential lead structures for drug development. isca.me
Table 4: Phenylthiazole Derivatives in Enzyme Inhibition Studies
| Derivative Class/Compound | Target Enzyme | Significance | Reference |
|---|---|---|---|
| 2-Ethyl-5-phenylthiazole-4-carboxamides | Protein Tyrosine Phosphatase 1B (PTP1B) | Potential therapeutics for diabetes/obesity | scripps.edu |
| 2-Phenylthiazole (B155284) derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potential therapeutics for Alzheimer's disease | |
| Ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate | General enzyme activity studies | Tool for understanding metabolic pathways | researchgate.net |
| 5-Ethyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinyl]indol-2-one | Potential enzyme inhibition | Candidate for receptor binding/enzyme inhibition | isca.me |
Potential in Agricultural Chemistry for Advanced Agrochemical Formulations
The thiazole ring is a key structural motif in a number of agrochemicals. Phenylthiazole derivatives are being explored for their potential in creating advanced formulations for crop protection. Their biological activity is not limited to human medicine but extends to controlling agricultural pests and pathogens.
Analogs such as Ethyl 5-phenylthiazole-2-carboxylate are used as building blocks in the creation of agrochemicals. nih.gov The fluorinated derivative, Ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate, is specifically investigated for its potential as a pesticide or herbicide, with its structure designed to interact with biological systems in pests or weeds. researchgate.net
Recent research has focused on designing and synthesizing novel phenylthiazole derivatives with potent antimicrobial activity against plant pathogens. A 2024 study detailed a series of phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety that exhibited excellent activities against the plant bacterium Ralstonia solanacearum and the fungus Sclerotinia sclerotiorum. The study highlighted that introducing specific substituents on the phenyl ring could significantly impact the antibacterial and antifungal activities, indicating that these compounds have the potential to serve as lead structures for new agrochemicals.
Table 5: Agrochemical Potential of Phenylthiazole Derivatives
| Derivative/Analog | Target Pathogen/Pest | Observed Activity | Reference |
|---|---|---|---|
| Phenylthiazoles with 1,3,4-thiadiazole thione | Ralstonia solanacearum (bacterium) | Excellent antibacterial activity (EC50 = 2.23 µg/mL for compound 5k) | |
| Phenylthiazoles with 1,3,4-thiadiazole thione | Sclerotinia sclerotiorum (fungus) | Excellent antifungal activity (EC50 = 0.51 µg/mL for compound 5b) | |
| Ethyl 2-(3-fluoro-phenyl)-thiazole-5-carboxylate | General pests/herbicides | Candidate for environmentally friendly agricultural solutions | researchgate.net |
Studies on Corrosion Inhibition Mechanisms (for analogous thiazole derivatives)
Thiazole derivatives are widely recognized as effective corrosion inhibitors for various metals and alloys, particularly for iron and steel in acidic environments. researchgate.netacs.org The inhibitory action stems from the molecule's ability to adsorb onto the metal surface, forming a protective film that shields the metal from the corrosive medium. acs.org
The mechanism of inhibition is closely linked to the molecular structure of the thiazole compound. Key features contributing to their effectiveness include the presence of heteroatoms (nitrogen and sulfur), the aromatic thiazole ring, and π-electrons. acs.org These elements facilitate the interaction between the inhibitor molecule and the d-orbitals of the metal atoms. acs.org The nitrogen and sulfur atoms act as active sites for adsorption, forming strong coordination bonds with the metal surface.
Studies on various thiazole derivatives show that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org The adsorption process often follows established models like the Langmuir or Temkin adsorption isotherms. researchgate.netacs.orgrsc.org The strength and mode of adsorption can be a combination of physical (electrostatic) and chemical (chemisorption) interactions. rsc.org Quantum chemical calculations have further elucidated this mechanism, showing that high electron density on the inhibitor molecule and the presence of electron-donating groups enhance its adsorption and, consequently, its inhibition efficiency. rsc.org
Table 6: Corrosion Inhibition Efficiency of Analogous Thiazole Derivatives
| Inhibitor | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| 2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT) | Mild Steel | 1 M HCl | 98.1 | |
| 2-amino-4-phenylthiazole (APT) | Mild Steel | 1 M HCl | 94.7 | |
| Thiazole-derived Schiff bases (3c) | Mild Steel | 0.5 M H2SO4 | Not specified, but high | rsc.org |
| Thiazole Gemini Surfactant (TBC 12) | Carbon Steel | HCl | 89 (at 50 ppm) |
Q & A
What are the optimized synthetic routes for preparing 5-ethyl-2-phenylthiazole derivatives, and how do reaction conditions influence yield and purity?
Answer:
The synthesis of 5-ethyl-2-phenylthiazole derivatives often involves condensation reactions between thioamides and phenacyl bromides. For example, refluxing pyrazoline-1-carbothioamides with phenacyl bromides in ethanol yields hybrids (61–85%) with confirmed structures via melting point, IR, NMR, and elemental analysis . Key factors include:
- Solvent choice : Ethanol is preferred for its balance of polarity and boiling point.
- Catalyst : Reactions may require bases (e.g., triethylamine) to deprotonate intermediates.
- Substituent effects : Electron-withdrawing groups on phenacyl bromides reduce steric hindrance, improving yields.
Table 1: Example Reaction Conditions and Yields
| Substrate | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Pyrazoline-thioamide | Ethanol | None | 61–85 |
| Thiadiazole derivative | DMF | K₂CO₃ | 70–78 |
How can spectral data (NMR, IR) be interpreted to resolve structural ambiguities in 5-ethyl-2-phenylthiazole derivatives?
Answer:
Spectral characterization requires cross-validation:
- ¹H NMR : The thiazole proton (C2-H) typically resonates at δ 7.8–8.2 ppm. Ethyl groups (C5) appear as triplets (δ 1.2–1.5 ppm) .
- IR : Thiazole C=N stretches occur at 1600–1650 cm⁻¹, while C-S bonds absorb at 650–750 cm⁻¹ .
- Contradictions : Overlapping signals (e.g., aryl vs. thiazole protons) can be resolved using 2D NMR (COSY, HSQC) .
What strategies are effective for analyzing conflicting bioactivity data in thiazole derivatives with similar substituents?
Answer:
Contradictions often arise from subtle structural differences:
- Case study : In a series of 2-phenylthiazole-acetamide hybrids (9a–9e), the 4-bromo substituent (9c) showed superior antimicrobial activity due to enhanced electrophilicity .
- Methodological approach :
How can computational methods (e.g., molecular docking) guide the design of 5-ethyl-2-phenylthiazole-based therapeutics?
Answer:
Docking studies predict binding modes and optimize pharmacophores:
- Target selection : Prioritize enzymes with known thiazole interactions (e.g., fungal lanosterol demethylase) .
- Protocol :
- Example : Compound 9c (4-bromo-substituted) showed tighter binding to CYP51 via halogen bonding .
What are the challenges in correlating in vitro bioactivity data with in vivo efficacy for thiazole derivatives?
Answer:
Key issues include:
- Metabolic stability : Thiazoles are prone to oxidation; introduce methyl/fluoro groups to block CYP450 metabolism .
- Solubility : LogP >3 reduces aqueous solubility. Use PEGylation or sulfonate salts .
- Toxicity : Screen for off-target effects (e.g., hERG inhibition) early using patch-clamp assays .
What advanced techniques are critical for characterizing thiazole-containing nanoparticles?
Answer:
For nanoformulations (e.g., drug delivery systems):
- Size and morphology : TEM/DLS for particle size distribution.
- Surface functionalization : XPS or FTIR to confirm thiazole conjugation .
- Drug release : HPLC under simulated physiological conditions (pH 7.4, 37°C) .
How do substituents on the phenyl ring of 5-ethyl-2-phenylthiazole influence electronic properties and reactivity?
Answer:
Substituents modulate electron density:
- Electron-withdrawing groups (NO₂, Br) : Reduce thiazole ring electron density, enhancing electrophilic substitution at C4 .
- Electron-donating groups (OCH₃, CH₃) : Increase nucleophilicity, favoring SNAr reactions .
Table 2: Substituent Effects on Reactivity
| Substituent | σ (Hammett) | Reaction Rate (k, s⁻¹) |
|---|---|---|
| -Br | +0.23 | 1.45 |
| -OCH₃ | -0.27 | 0.82 |
What methodologies are recommended for resolving discrepancies in melting points and elemental analysis data during synthesis?
Answer:
- Recrystallization : Use mixed solvents (ethanol/water) to improve purity .
- Elemental analysis : Recalibrate instruments and verify combustion efficiency.
- HPLC-MS : Detect trace impurities (<0.5%) causing melting point depression .
How can structure-activity relationship (SAR) studies be systematically applied to thiazole derivatives?
Answer:
SAR workflows include:
Library synthesis : Vary substituents (e.g., aryl, alkyl) at C2 and C5 .
Bioactivity clustering : Group compounds by IC₅₀ values (e.g., antifungal, anticancer).
QSAR modeling : Use descriptors like molar refractivity and π charge .
What are the best practices for scaling up lab-scale synthesis of 5-ethyl-2-phenylthiazole derivatives?
Answer:
- Process optimization : Replace ethanol with IPA for safer reflux .
- Purification : Switch from column chromatography to recrystallization or distillation.
- Safety : Monitor exotherms using calorimetry (e.g., RC1e) to prevent runaway reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
